Methyl 4-((2,6-dichloropyrimidin-4-yl)amino)benzoate
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Overview
Description
Methyl 4-((2,6-dichloropyrimidin-4-yl)amino)benzoate is an organic compound that belongs to the class of benzoates and pyrimidines This compound is characterized by the presence of a benzoate ester linked to a dichloropyrimidine moiety through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2,6-dichloropyrimidin-4-yl)amino)benzoate typically involves the reaction of 2,6-dichloropyrimidine with 4-aminobenzoic acid methyl ester. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2,6-dichloropyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or ketones.
Reduction: Formation of reduced products, such as alcohols or amines.
Hydrolysis: Formation of 4-((2,6-dichloropyrimidin-4-yl)amino)benzoic acid.
Scientific Research Applications
Methyl 4-((2,6-dichloropyrimidin-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2,6-dichloropyrimidin-4-yl)amino)benzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The dichloropyrimidine moiety may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
- 2-Amino-4,6-dichloropyrimidine
- 4-Amino-2,6-dichloropyrimidine
Uniqueness
Methyl 4-((2,6-dichloropyrimidin-4-yl)amino)benzoate is unique due to its specific combination of a benzoate ester and a dichloropyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H9Cl2N3O2 |
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Molecular Weight |
298.12 g/mol |
IUPAC Name |
methyl 4-[(2,6-dichloropyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-19-11(18)7-2-4-8(5-3-7)15-10-6-9(13)16-12(14)17-10/h2-6H,1H3,(H,15,16,17) |
InChI Key |
BNNPKIUJZOOKOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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